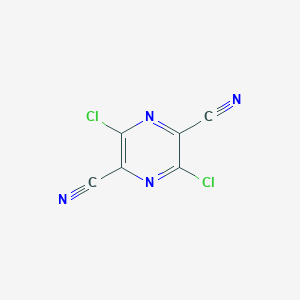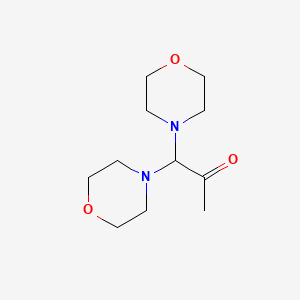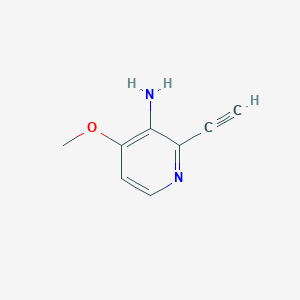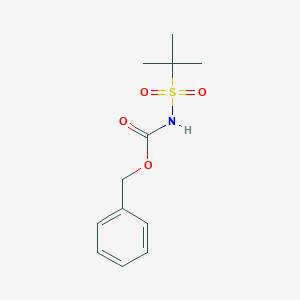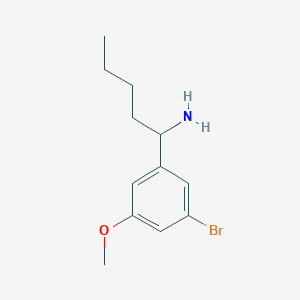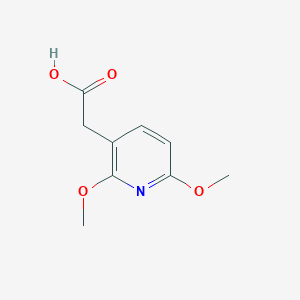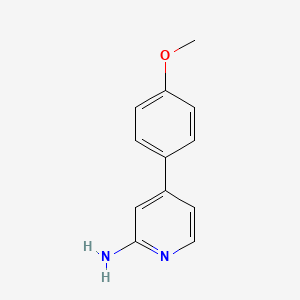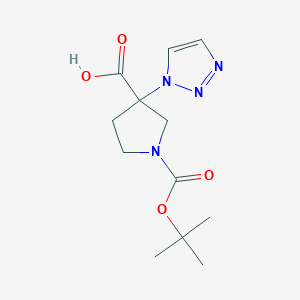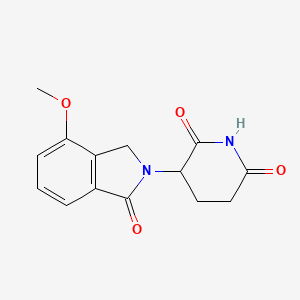
Potassium (2-ethylcyclohexyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2-ethylcyclohexyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-ethylcyclohexyl)trifluoroborate typically involves the reaction of 2-ethylcyclohexylboronic acid with potassium bifluoride (KHF2). The reaction proceeds as follows:
Preparation of 2-ethylcyclohexylboronic acid: This can be achieved through hydroboration of 2-ethylcyclohexene with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2).
Formation of this compound: The 2-ethylcyclohexylboronic acid is then reacted with potassium bifluoride in an aqueous medium to form the desired trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroboration: Using large reactors for the hydroboration step to produce 2-ethylcyclohexylboronic acid.
Batch Processing: The subsequent reaction with potassium bifluoride is carried out in batch reactors to ensure controlled conditions and high yield.
化学反応の分析
Types of Reactions
Potassium (2-ethylcyclohexyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions include substituted cyclohexyl derivatives and various biaryl compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Potassium (2-ethylcyclohexyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of fine chemicals, polymers, and materials science.
作用機序
The mechanism of action of potassium (2-ethylcyclohexyl)trifluoroborate in cross-coupling reactions involves several key steps:
Transmetalation: The trifluoroborate anion transfers its organic group to a palladium catalyst.
Oxidative Addition: The palladium catalyst forms a bond with the organic halide.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
類似化合物との比較
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (2-ethylcyclohexyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborates. Its ethylcyclohexyl group provides steric hindrance, making it suitable for selective reactions where other trifluoroborates might not be as effective.
特性
分子式 |
C8H15BF3K |
|---|---|
分子量 |
218.11 g/mol |
IUPAC名 |
potassium;(2-ethylcyclohexyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3.K/c1-2-7-5-3-4-6-8(7)9(10,11)12;/h7-8H,2-6H2,1H3;/q-1;+1 |
InChIキー |
JQGOHYOSTKGOOG-UHFFFAOYSA-N |
正規SMILES |
[B-](C1CCCCC1CC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



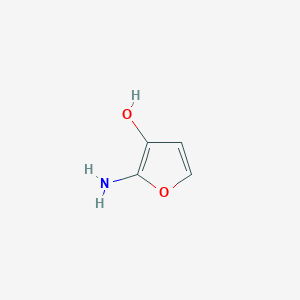

![2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
